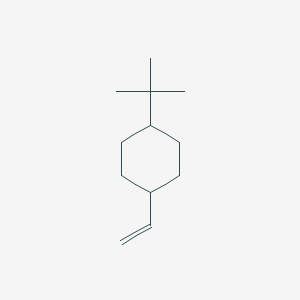

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-

Description

Properties

Molecular Formula |

C12H22 |

|---|---|

Molecular Weight |

166.30 g/mol |

IUPAC Name |

1-tert-butyl-4-ethenylcyclohexane |

InChI |

InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,10-11H,1,6-9H2,2-4H3 |

InChI Key |

YVYZPZVSJOWLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- typically involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with cyclohexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be achieved through a continuous flow process. This involves the use of high-pressure reactors and advanced catalytic systems to ensure high yield and purity of the product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the tert-butyl or ethenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- can be oxidized to form tert-butylcyclohexanol or tert-butylcyclohexanone.

Reduction: The reduction of the ethenyl group yields Cyclohexane, 1-(1,1-dimethylethyl)-4-ethyl-.

Substitution: Halogenated derivatives such as 1-(1,1-dimethylethyl)-4-bromocyclohexane can be formed.

Scientific Research Applications

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The pathways involved include electrophilic addition and substitution reactions, which are facilitated by the compound’s structural features.

Comparison with Similar Compounds

Substituent Position and Steric Effects

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)- (CAS 515-13-9) :

This compound (C₁₅H₂₄, MW 204.35 g/mol) shares the ethenyl substituent but includes additional methyl and methylethenyl groups at positions 1, 2, and 4. The increased substituent density leads to higher steric hindrance and a larger molecular weight compared to the target compound. However, both compounds exhibit similar hydrophobic characteristics due to alkyl/alkenyl groups .Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl (CAS 75736-66-2) :

Replacing the ethenyl group with a methyl group (C₁₁H₂₂, MW 154.29 g/mol) reduces molecular weight and logP (3.86 vs. estimated ~4.1 for the target compound). The methyl group’s lower hydrophobicity and steric demand may enhance solubility in polar solvents .

Functional Group Variations

- Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- (CAS 181258-89-9): The ethoxy group (C₁₃H₂₆O, MW 198.34 g/mol) introduces polarity, lowering logP compared to the ethenyl-substituted target compound.

Cyclohexane, 1-(1,1-dimethylethyl)-4-isocyanato- (CAS 31865-36-8) :

The isocyanato group (–NCO) adds high reactivity, enabling participation in urethane or urea formation. This contrasts sharply with the ethenyl group’s role in addition reactions or polymerization .

Physicochemical Property Analysis

Table 1: Key Property Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl- | N/A | C₁₂H₂₀ | 164.29 | ~4.1* | ~190–200 (est.) | 1-tert-butyl, 4-ethenyl |

| Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(...) | 515-13-9 | C₁₅H₂₄ | 204.35 | N/A | N/A | 1-ethenyl,1-methyl,2,4-bis(methylethenyl) |

| Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl | 75736-66-2 | C₁₁H₂₂ | 154.29 | 3.86 | 184.2 | 1-tert-butyl, 4-methyl |

| Cyclohexane, 1-methyl-4-(1-methylethyl)- | 99-82-1 | C₁₀H₂₀ | 140.27 | 4.92 | N/A | 1-methyl, 4-isopropyl |

*logP estimated based on Crippen’s method for analogs (e.g., logP 4.077 for related compounds in ) .

Key Findings:

- Hydrophobicity : The ethenyl group in the target compound likely increases logP compared to methyl (3.86 → ~4.1) but decreases it relative to isopropyl (4.92) due to differences in alkyl chain branching .

- Boiling Points : Substituted cyclohexanes with bulkier groups (e.g., tert-butyl) exhibit higher boiling points than less substituted analogs. For example, the methyl-substituted analog boils at 184.2°C, while the target compound is estimated to boil near 190–200°C .

- Reactivity : The ethenyl group enables addition reactions, contrasting with the methyl group’s inertness or the isocyanato group’s high reactivity .

Biological Activity

Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-, also known as 4-(1,1-dimethylethyl)-cyclohexene, is a compound of significant interest due to its biological activities. This article reviews its synthesis, antimicrobial properties, and potential applications in pharmaceuticals and biochemistry.

Synthesis and Characterization

The synthesis of cyclohexane derivatives often involves various chemical reactions including alkylation and cyclization processes. For instance, a study reported the synthesis of diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino) cyclohexane-1,3-dicarboxylate from cyclohexane derivatives. Characterization was performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Cyclohexane derivatives have shown promising antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activity of cyclohexane derivatives against different bacterial strains:

| Test Culture | Concentration of Test Compound | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 0.3% | 18.3 ± 0.3 |

| Acinetobacter baumannii | 0.3% | 20 ± 0.5 |

| Bacillus subtilis | 0.3% | 16.7 ± 0.9 |

| Candida pseudotropicalis | 0.3% | 20.7 ± 0.3 |

| Staphylococcus aureus | 0.3% | 14.7 ± 0.4 |

The compound demonstrated effective antibacterial activity, particularly against Gram-negative bacteria such as Acinetobacter baumannii, which exhibited a significant zone of inhibition . In contrast, some strains like Klebsiella pneumoniae were found to be resistant.

Case Study: Antifungal Properties

In addition to antibacterial activity, cyclohexane derivatives were tested for antifungal properties against various Candida species using the agar well diffusion method. The results indicated that while Candida tropicalis and Candida pelliculosa showed resistance, Candida pseudotropicalis was highly sensitive to the compound .

Research on Antioxidant Activity

Recent studies have also explored the antioxidant potential of cyclohexane derivatives. For example, extracts containing cyclohexane compounds exhibited notable antioxidant activity in vitro, with significant inhibition rates against DPPH radicals . This suggests a dual role for these compounds in both antimicrobial and antioxidant applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Cyclohexane, 1-(1,1-dimethylethyl)-4-ethenyl-?

- Methodology : A modified Claisen-Schmidt condensation approach can be employed, involving refluxing ethyl acetoacetate with a substituted enone (e.g., 1-(furan-2-yl)-3-arylprop-2-en-1-one) in ethanol under basic conditions (10% NaOH). The reaction is monitored via TLC, and the product is isolated via recrystallization from ethanol. Yield optimization requires controlled temperature and stoichiometric ratios .

- Key Considerations : Side products, such as cis/trans isomers (e.g., ), may form due to steric hindrance from the tert-butyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isomer separation .

Q. How can spectroscopic techniques (NMR, MS) be optimized for structural elucidation of this compound?

- NMR : Use - and -NMR to confirm the tert-butyl group (δ ~1.2 ppm for , δ ~28-32 ppm for ) and the ethenyl moiety (δ ~5.0-5.5 ppm for , δ ~115-125 ppm for ). NOESY experiments can resolve stereochemistry near the cyclohexane ring .

- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV generates characteristic fragments, such as m/z 121 (tert-butyl loss) and m/z 91 (cyclohexyl cation). Compare with NIST reference spectra (e.g., ) for validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the ethenyl group in catalytic hydrogenation?

- Experimental Design : Perform hydrogenation using Pd/C or PtO under varying pressures (1–5 atm H). Monitor selectivity for saturated vs. partially hydrogenated products via GC-MS.

- Data Analysis : The tert-butyl group sterically shields the adjacent cyclohexane ring, reducing hydrogenation rates at the 4-ethenyl position. Kinetic studies (Arrhenius plots) can quantify activation barriers .

Q. What computational methods are suitable for predicting the compound’s thermochemical properties (e.g., boiling point, density)?

- Approach : Use group contribution methods (e.g., Joback) or quantum mechanical calculations (DFT, B3LYP/6-31G*) to estimate boiling point (~322°C) and density (~0.99 g/cm). Validate predictions against limited experimental data (e.g., ) .

- Limitations : Predicted values may deviate due to unaccounted intermolecular interactions (e.g., dipole-dipole effects from the ethenyl group).

Q. How can conflicting spectral data (e.g., GC retention times vs. MS fragmentation) be resolved?

- Case Study : If GC-MS shows a single peak but NMR suggests isomer coexistence, employ chiral columns (e.g., β-cyclodextrin) for GC separation. Cross-validate with -NMR coupling constants (e.g., J = 10–12 Hz for trans isomers) .

- Troubleshooting : Inconsistent EI-MS fragments may arise from in-source decay; use softer ionization (e.g., ESI-MS) to preserve molecular ion integrity .

Q. What role does the tert-butyl group play in stabilizing reaction intermediates during acid-catalyzed rearrangements?

- Mechanistic Insight : The tert-butyl group stabilizes carbocation intermediates via hyperconjugation, favoring Wagner-Meerwein rearrangements. Monitor intermediates via -NMR trapping experiments with CFCOOH .

- Experimental Validation : Compare rearrangement rates of tert-butyl-substituted cyclohexane derivatives with non-bulky analogs (e.g., methyl or ethyl substituents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.